molecular formula C9H12F2N2O B13568989 3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine

3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine

Cat. No.: B13568989
M. Wt: 202.20 g/mol
InChI Key: PGHZFCSHPQEIHZ-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine is a chemical compound with a unique structure that includes a difluorocyclohexyl group and an oxazole ring

Preparation Methods

The synthesis of 3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. One common method involves the reaction of 4-oxocyclohexanecarbonitrile with diethylamino-sulfur trifluoride in dichloromethane at 0°C, followed by further reactions to introduce the oxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

3-(4,4-Difluorocyclohexyl)-1,2-oxazol-5-amine can be compared with similar compounds such as:

Properties

Molecular Formula

C9H12F2N2O

Molecular Weight

202.20 g/mol

IUPAC Name

3-(4,4-difluorocyclohexyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H12F2N2O/c10-9(11)3-1-6(2-4-9)7-5-8(12)14-13-7/h5-6H,1-4,12H2

InChI Key

PGHZFCSHPQEIHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NOC(=C2)N)(F)F

Origin of Product

United States

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